Azelastine N-oxide is a derivative of azelastine, an antihistamine commonly used for the treatment of allergic conditions. This compound features an N-oxide functional group, which significantly alters its pharmacological properties compared to its parent compound. Azelastine itself is known for its dual action as both an antihistamine and a mast cell stabilizer, making azelastine N-oxide a subject of interest in pharmacological research.
Azelastine N-oxide can be derived from azelastine through oxidation processes. The compound has been studied in various contexts, particularly in relation to its synthesis and biological activity. Research indicates that the oxidation of azelastine typically involves agents such as hydrogen peroxide or other oxidizing substances .
Azelastine N-oxide belongs to the class of heterocyclic compounds, specifically categorized as an N-oxide. Its classification is significant in medicinal chemistry due to the unique properties imparted by the N-oxide group, which can influence solubility, stability, and biological interactions.
The synthesis of azelastine N-oxide primarily involves the oxidation of azelastine. One common method utilizes hydrogen peroxide as the oxidizing agent. The reaction typically proceeds under controlled conditions to ensure complete conversion while minimizing by-products.
Azelastine N-oxide has a distinct molecular structure characterized by the presence of an N-oxide functional group attached to the nitrogen atom of the azelastine molecule. This modification affects both its electronic properties and steric configuration.
Azelastine N-oxide can participate in various chemical reactions typical for N-oxides, including reduction and further oxidation under specific conditions. These reactions can lead to the formation of different derivatives or degradation products.
The mechanism by which azelastine N-oxide exerts its effects is closely related to its parent compound's action on histamine receptors. It primarily acts as an antagonist at H receptors, thereby inhibiting allergic responses.
Research indicates that azelastine N-oxide may have enhanced anti-inflammatory properties compared to azelastine due to its structural modifications, which could affect receptor binding affinities and downstream signaling pathways .
Relevant analyses include spectroscopic methods that confirm purity and structural integrity, essential for pharmaceutical applications .
Azelastine N-oxide has potential applications in various scientific fields:
Azelastine N-Oxide is defined by the systematic IUPAC name 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1-oxido-1H-azepin-4-yl)-1(2H)-phthalazinone. Its molecular formula is C22H24ClN3O2, with a molecular weight of 397.90 g/mol. The compound features a chiral center at the 4-position of the hexahydroazepine ring, generating distinct (R)- and (S)- enantiomers that typically exist as a mixture of diastereomers in synthesized reference standards [1] [6] [9]. Key identifiers include:
The structural backbone comprises a phthalazinone moiety linked to a 4-chlorobenzyl group and a methylazepine N-oxide ring. Spectroscopic characterization (NMR, MS) confirms tertiary amine oxidation, forming the N→O bond, while X-ray crystallography validates stereospecific configurations and spatial orientation of the oxide group [1] [3].
Table 1: Chemical Identifiers of Azelastine N-Oxide Variants
Compound Designation | CAS Registry Number | Molecular Formula | Stereochemical Properties |
---|---|---|---|
Azelastine N-Oxide (racemic) | 640279-88-5 | C22H24ClN3O2 | Mixture of (R)- and (S)- diastereomers |
(S)-Azelastine N-Oxide | 1346617-06-8 | C22H24ClN3O2 | Single diastereomer |
(R)-Azelastine N-Oxide | 1346617-18-2 | C22H24ClN3O2 | Single diastereomer |
Azelastine undergoes hepatic microsomal oxidation primarily via CYP3A4, CYP2D6, and CYP1A4 isozymes, yielding desmethylazelastine as its major bioactive metabolite. Azelastine N-Oxide represents a minor metabolic pathway, formed through N-oxidation of the tertiary amine group in the azepine ring. Though identified in in vitro microsomal studies, its in vivo presence occurs at low abundance compared to the primary N-desmethylated derivative [2] [3] [7].
Pharmacokinetically, Azelastine N-Oxide exhibits distinct properties:
The metabolite’s significance lies in completing azelastine’s metabolic map, essential for regulatory bioanalytical method validation and drug interaction studies. Its synthesis (via chemical oxidation with H2O2) enables use as a reference standard in mass spectrometry or HPLC-UV assays quantifying metabolic profiles [3] [7].
Table 2: Pharmacokinetic Parameters of Azelastine and Key Metabolites
Parameter | Azelastine | Desmethylazelastine (Primary Metabolite) | Azelastine N-Oxide (Minor Metabolite) |
---|---|---|---|
Main Metabolic Route | Hepatic CYP450 | N-demethylation | N-oxidation |
Relative Abundance | Parent drug | High (major circulating metabolite) | Low (trace levels) |
Bioactivity | Active (H1 antagonist) | Active (comparable potency) | Inactive |
Elimination Half-life | 22 hours | 54 hours | Not characterized |
In pharmaceutical R&D, Azelastine N-Oxide is pivotal in three domains:
Additionally, azelastine’s repurposing for COVID-19 management (as a nasal spray inhibiting SARS-CoV-2 viral entry) underscores the need to characterize all metabolites, including Azelastine N-Oxide, to exclude toxicity risks in new therapeutic contexts [8] [10].
Table 3: Key Applications of Azelastine N-Oxide in Pharmaceutical Development
Application Area | Purpose | Analytical Methods Employed |
---|---|---|
Impurity Profiling | Quantify N-Oxide levels in azelastine APIs and finished products | HPLC-UV, LC-MS (using reference standards) |
Stability Testing | Monitor oxidative degradation in formulations under stress conditions | Forced degradation studies with stability-indicating assays |
Metabolic Mapping | Confirm minor oxidative pathway in in vitro hepatocyte models | LC-MS/MS metabolite tracking |
Safety Assessment | Evaluate cytotoxicity in human cell lines | SRB assays, mitochondrial function tests |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1